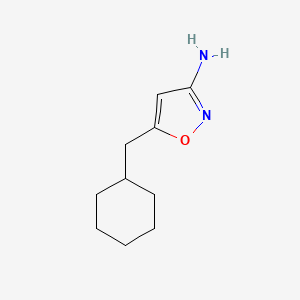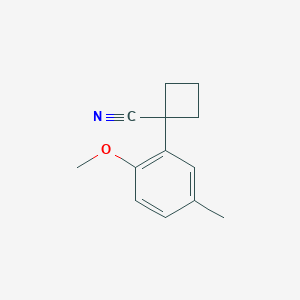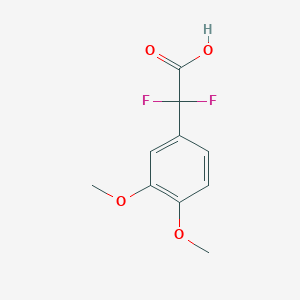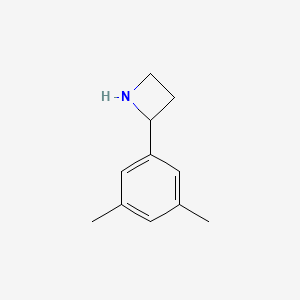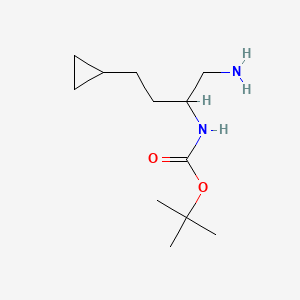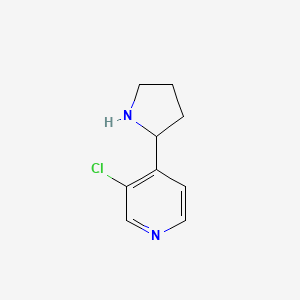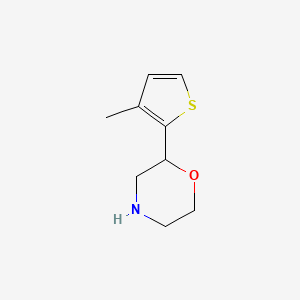
2-(Morpholin-4-yl)pyridine-3-carbaldehydehydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Morpholin-4-yl)pyridine-3-carbaldehydehydrochloride is a chemical compound that belongs to the class of pyridine derivatives. It is characterized by the presence of a morpholine ring attached to the pyridine ring at the 4th position and an aldehyde group at the 3rd position. This compound is widely used in various scientific research fields due to its unique chemical properties and reactivity .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Morpholin-4-yl)pyridine-3-carbaldehydehydrochloride typically involves the reaction of 2-chloropyridine-3-carbaldehyde with morpholine under basic conditions. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like tetrahydrofuran. The product is then purified and converted to its hydrochloride salt form .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
2-(Morpholin-4-yl)pyridine-3-carbaldehydehydrochloride undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The morpholine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Various nucleophiles in the presence of a base.
Major Products Formed
Oxidation: 2-(Morpholin-4-yl)pyridine-3-carboxylic acid.
Reduction: 2-(Morpholin-4-yl)pyridine-3-methanol.
Substitution: Various substituted morpholine derivatives.
Applications De Recherche Scientifique
2-(Morpholin-4-yl)pyridine-3-carbaldehydehydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-tumor activities.
Industry: Utilized in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of 2-(Morpholin-4-yl)pyridine-3-carbaldehydehydrochloride involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes, thereby affecting various biochemical pathways. The morpholine ring and the aldehyde group play crucial roles in its binding affinity and reactivity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(Morpholin-4-yl)pyridine-3-carboxaldehyde
- 2-(Morpholin-4-yl)ethylamine
- 2-(Morpholin-4-yl)pyridine-3-carbonitrile
Uniqueness
2-(Morpholin-4-yl)pyridine-3-carbaldehydehydrochloride is unique due to its specific structural features, which confer distinct reactivity and binding properties. The presence of both the morpholine ring and the aldehyde group allows for versatile chemical modifications and interactions, making it a valuable compound in various research applications.
Propriétés
Formule moléculaire |
C10H13ClN2O2 |
|---|---|
Poids moléculaire |
228.67 g/mol |
Nom IUPAC |
2-morpholin-4-ylpyridine-3-carbaldehyde;hydrochloride |
InChI |
InChI=1S/C10H12N2O2.ClH/c13-8-9-2-1-3-11-10(9)12-4-6-14-7-5-12;/h1-3,8H,4-7H2;1H |
Clé InChI |
ZCZVNZCYKHLVPG-UHFFFAOYSA-N |
SMILES canonique |
C1COCCN1C2=C(C=CC=N2)C=O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






